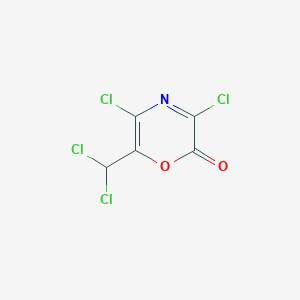
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one, also known as DCDO, is a chemical compound that has been extensively studied in scientific research. It is a highly reactive compound that has been used in various laboratory experiments due to its unique properties.
Wirkmechanismus
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one is a highly reactive compound that can modify nucleic acids by alkylating them. This modification can lead to the inhibition of DNA replication and transcription, which can ultimately lead to cell death. 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has also been shown to induce DNA damage, which can activate DNA repair mechanisms in cells.
Biochemische Und Physiologische Effekte
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has been shown to have various biochemical and physiological effects on cells. It has been shown to induce oxidative stress, which can lead to the accumulation of reactive oxygen species (ROS) in cells. 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has also been shown to induce apoptosis, which is a programmed cell death mechanism that is important for the maintenance of tissue homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has several advantages for laboratory experiments. It is a highly reactive compound that can modify nucleic acids with high specificity. It is also a potent alkylating agent that can induce DNA damage and oxidative stress in cells. However, 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one also has several limitations. It is a highly toxic compound that can cause severe burns on contact with skin and eyes. Therefore, proper safety precautions should be taken when handling 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one. Additionally, 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has a short half-life, which can limit its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for research involving 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one. One potential area of research is the development of 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one-based antitumor and antiviral agents. 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has been shown to have potent antitumor and antiviral activity, and further research could lead to the development of novel therapeutic agents. Another potential area of research is the study of 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one-induced oxidative stress and its role in various diseases, including cancer and neurodegenerative disorders. Additionally, further research could be conducted to elucidate the mechanism of action of 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one and its effects on various cellular processes.
Synthesemethoden
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one can be synthesized through a series of reactions involving chlorination of oxazolone. The reaction involves the use of thionyl chloride, which is a highly reactive compound that can cause severe burns on contact with skin and eyes. Therefore, the synthesis of 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one should be carried out in a fume hood with proper safety precautions.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has been widely used in scientific research due to its unique properties. It is a potent alkylating agent that can modify DNA and RNA molecules. Therefore, it has been used in various studies that involve the modification of nucleic acids. 3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one has also been used in the synthesis of various biologically active compounds, including antitumor and antiviral agents.
Eigenschaften
CAS-Nummer |
131882-09-2 |
|---|---|
Produktname |
3,5-Dichloro-6-(dichloromethyl)-1,4-oxazin-2-one |
Molekularformel |
C5HCl4NO2 |
Molekulargewicht |
248.9 g/mol |
IUPAC-Name |
3,5-dichloro-6-(dichloromethyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C5HCl4NO2/c6-2(7)1-3(8)10-4(9)5(11)12-1/h2H |
InChI-Schlüssel |
FRBGXFOZEKYRAN-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)Cl |
Kanonische SMILES |
C1(=C(N=C(C(=O)O1)Cl)Cl)C(Cl)Cl |
Synonyme |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(dichloromethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



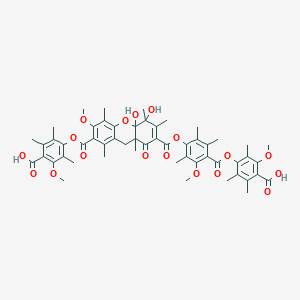
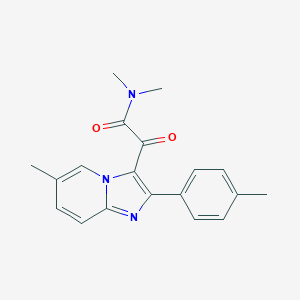
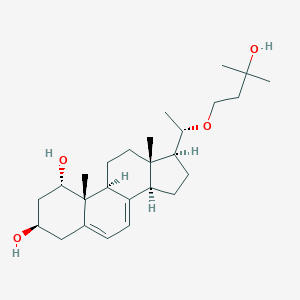
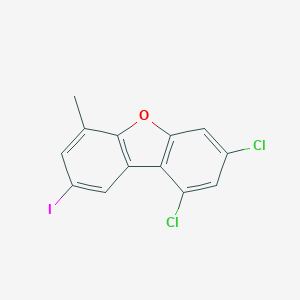
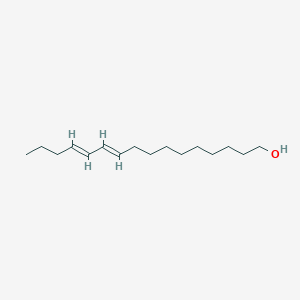
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)
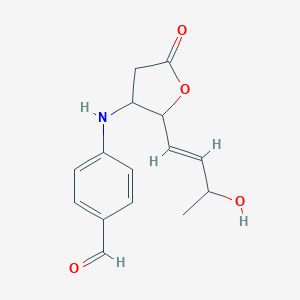
![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)
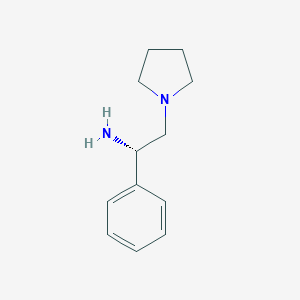
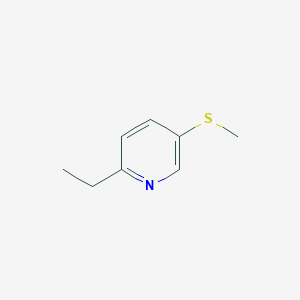
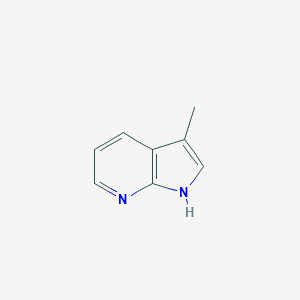
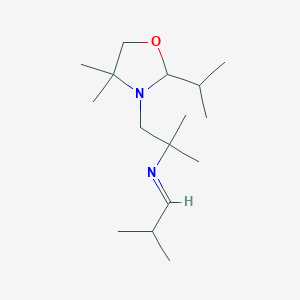
![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)
